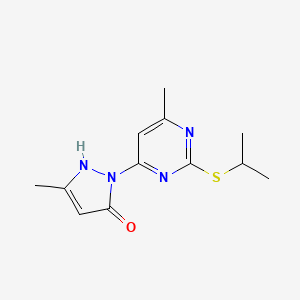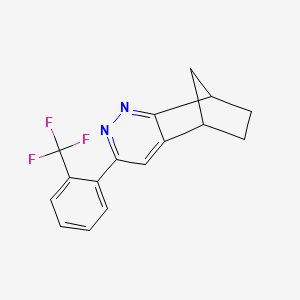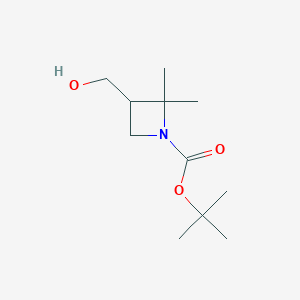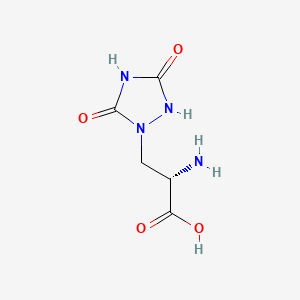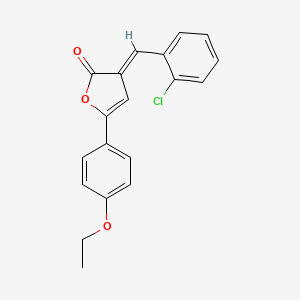
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one is an organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one typically involves the condensation of 2-chlorobenzaldehyde with 4-ethoxyacetophenone in the presence of a base. The reaction proceeds through the formation of an intermediate chalcone, which then undergoes cyclization to form the furanone ring. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Sodium methoxide or other nucleophiles in polar solvents
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: Corresponding alcohols
Substitution: Substituted benzylidene derivatives
Scientific Research Applications
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorobenzylidene)-5-phenylfuran-2(3H)-one: Lacks the ethoxy group, which may affect its chemical properties and applications.
3-(2-Bromobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one: Contains a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
3-(2-Chlorobenzylidene)-5-(4-methoxyphenyl)furan-2(3H)-one: Contains a methoxy group instead of an ethoxy group, which may alter its solubility and interactions with other molecules.
Uniqueness
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one is unique due to the presence of both the chlorobenzylidene and ethoxyphenyl groups
Properties
Molecular Formula |
C19H15ClO3 |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
(3E)-3-[(2-chlorophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one |
InChI |
InChI=1S/C19H15ClO3/c1-2-22-16-9-7-13(8-10-16)18-12-15(19(21)23-18)11-14-5-3-4-6-17(14)20/h3-12H,2H2,1H3/b15-11+ |
InChI Key |
SJUMKHSTZANKEF-RVDMUPIBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CC=C3Cl)/C(=O)O2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3Cl)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]phenol](/img/structure/B15215361.png)
![5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one](/img/structure/B15215367.png)
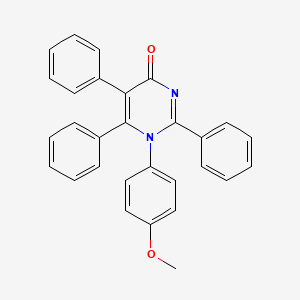
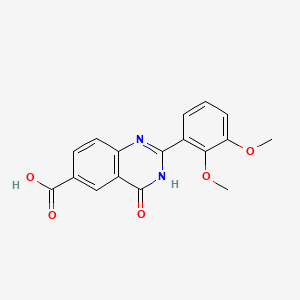
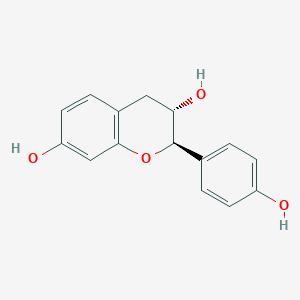

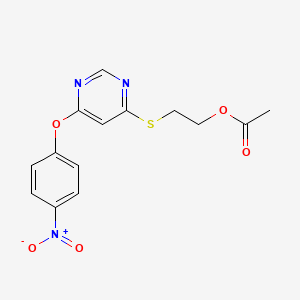

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B15215420.png)
